
Measuring Carnosine and its Metabolites in
Biological Fluids: Application Notes and

Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Carnosine

Cat. No.: B1668453 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for the

quantitative analysis of carnosine and its key metabolites, such as anserine and

homocarnosine, in various biological matrices. The methodologies outlined are critical for

researchers in fields ranging from sports science and nutrition to neurology and drug

development, enabling the accurate assessment of carnosine's physiological roles and

therapeutic potential.

Application Notes
Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with a multitude of physiological

functions, including pH buffering, antioxidant activities, anti-glycation, and metal ion chelation.

[1][2] It is found in high concentrations in skeletal muscle and the brain.[3] The accurate

measurement of carnosine and its methylated analog, anserine, is crucial for understanding

their roles in exercise performance, aging, and various pathological conditions.[4][5]

The analysis of carnosine in biological fluids presents unique challenges. In human plasma,

carnosine is rapidly hydrolyzed by the enzyme carnosinase (CN1), making its detection and

quantification difficult.[1][6] Therefore, sample preparation and analytical methods must be

carefully optimized to ensure accuracy and reproducibility. Urine analysis is a non-invasive
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alternative that reflects recent dietary intake and endogenous levels.[6] Erythrocytes also serve

as a viable matrix for carnosine measurement.[6]

Several analytical techniques are employed for the quantification of carnosine and its

metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[7][8] LC-

MS/MS offers superior sensitivity and selectivity, making it the gold standard for detecting low

concentrations of these analytes in complex biological samples.[9]

Signaling Pathways and Metabolism
Carnosine metabolism is a well-regulated process. It is synthesized from β-alanine and L-

histidine by carnosine synthetase.[1] Its degradation is catalyzed by carnosinase, which

hydrolyzes it back to its constituent amino acids.[1]
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Caption: Carnosine synthesis and degradation pathway.

Carnosine has been shown to modulate several signaling pathways, including those involved

in antioxidant defense and inflammation. For instance, it can activate the Nrf2 pathway via the

PI3K/AKT signaling cascade and inhibit the NF-κB pathway.[10]
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Caption: Modulation of Nrf2 and NF-κB pathways by carnosine.

Quantitative Data Summary
The following tables summarize quantitative data from various studies for the analysis of

carnosine and its metabolites in biological fluids.

Table 1: HPLC Methods for Carnosine Quantification

Analyte Matrix
Linearity
Range

Limit of
Detection
(LOD)

Recovery Reference

L-Carnosine - 9.8 - 98 mg/L 1 ng 100.5% [11]

L-Carnosine
Rat Cardiac

Muscle

0.5 - 60.96

µg/mL
- >90% [12]
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Table 2: LC-MS/MS Methods for Carnosine and Metabolites Quantification

Analyte(s) Matrix
Linearity
Range

Limit of
Detection
(LOD)

Limit of
Quantificati
on (LOQ)

Reference

Anserine

Human

Plasma &

Urine

- - - [4][13]

Carnosine
Human

Plasma

1.0 nM - 15.0

µM
- - [7]

Carnosine,

Anserine

Meat and

Bone Meal
-

0.41–3.07

ng/g

0.83–5.71

ng/g
[14]

Carnosine,

Anserine,

Homocarnosi

ne

Aquatic

Species

Muscle

50 ng/mL - 10

µg/mL
10 ng/mL - [8]

Carnosine Urine - 1.5 fmoles 3 fmoles [15]

Table 3: Concentrations of Carnosine and Anserine in Human Biological Fluids

Analyte Matrix
Concentration
Range

Condition Reference

Anserine Plasma
CMAX: 0.54 -

3.12 µM

Post-ingestion

(4-20 mg/kg BW)
[4][13]

Anserine Urine

CMAX: 0.09 -

0.72 mg/mg

creatinine

Post-ingestion

(4-20 mg/kg BW)
[4][13]

Carnosine Plasma 80 - 125 nM Basal levels [16]
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Protocol 1: Quantification of Carnosine in Human
Plasma by LC-MS/MS
This protocol is based on the multiple reaction monitoring (MRM) assay for the sensitive

quantification of basal carnosine levels in human plasma.[7][16]

Start: Plasma Sample Collection

Sample Preparation:
- Protein Precipitation (Acetonitrile)

- Centrifugation

Solid Phase Extraction (SPE)
- C18 Cartridge

Drying and Reconstitution

LC-MS/MS Analysis
- Triple Quadrupole MS

- MRM Mode

Data Analysis and Quantification

End: Carnosine Concentration

Click to download full resolution via product page
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Caption: Workflow for carnosine quantification in plasma by LC-MS/MS.

1. Materials and Reagents:

Human plasma collected in EDTA-containing tubes

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Carnosine standard

Internal Standard (e.g., isotopically labeled carnosine)

C18 Solid Phase Extraction (SPE) cartridges

Triple quadrupole mass spectrometer coupled with a liquid chromatography system

2. Sample Preparation:

To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.[17]

Vortex the mixture and incubate on ice for 10 minutes.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Collect the supernatant.

Condition a C18 SPE cartridge with methanol followed by water.

Load the supernatant onto the SPE cartridge.

Wash the cartridge with water.

Elute the analytes with an appropriate solvent mixture (e.g., methanol/water).

Dry the eluate under a stream of nitrogen or using a speed-vac.
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Reconstitute the dried sample in 50 µL of water containing 3% ACN for LC-MS/MS analysis.

[7]

3. LC-MS/MS Analysis:

LC Column: A suitable reversed-phase column (e.g., C18).

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile

phase B (e.g., acetonitrile with 0.1% formic acid).

Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.

MRM Transitions: Monitor specific precursor-to-product ion transitions for carnosine and the

internal standard. For carnosine, a common transition is m/z 227 -> 110.[6]

4. Quantification:

Generate a standard curve by spiking known concentrations of carnosine into a blank

plasma matrix and processing as described above.

Calculate the concentration of carnosine in the unknown samples by interpolating their peak

area ratios (analyte/internal standard) against the standard curve.

Protocol 2: Quantification of Carnosine in Urine by LC-
MS/MS
This protocol is adapted for the measurement of carnosine in urine samples, which generally

have higher concentrations than plasma.[6][15]

1. Materials and Reagents:

Urine samples

Acetonitrile (ACN), HPLC grade

Water, HPLC grade

Ammonium formate

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9047520/
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971688/
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11365863/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formic acid

Carnosine standard

Internal Standard (e.g., carnosine-d4)[6]

UPLC system coupled to a triple quadrupole mass spectrometer

2. Sample Preparation:

Thaw frozen urine samples on ice.

Dilute the urine sample 100-fold in a solution of 75% acetonitrile:25% water containing the

internal standard (e.g., 30nM carnosine-d4).[6]

Vortex the mixture.

The sample is ready for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis:

LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters

ACQUITY UPLC BEH HILIC).[6]

Mobile Phase A: 10 mM ammonium formate, 0.125% formic acid in 5% acetonitrile: 95%

water.[6]

Mobile Phase B: 10 mM ammonium formate, 0.125% formic acid in 95% acetonitrile: 5%

water.[6]

Flow Rate: 0.55 mL/min.[6]

Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar

analytes.

Mass Spectrometer: Operate in positive ESI mode.

MRM Transitions: For carnosine: m/z 227→110; for carnosine-d4: m/z 231→110.[6]
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4. Quantification:

Prepare a standard curve using carnosine standards in a synthetic urine matrix or a similar

diluent.

Quantify urinary carnosine concentration relative to the internal standard and normalize to

urinary creatinine levels to account for variations in urine dilution.[15]

Protocol 3: Quantification of Carnosine by HPLC with
UV Detection
This protocol provides a more accessible method using HPLC with UV detection, suitable for

samples with higher carnosine concentrations.[11][12]

Start: Sample

Sample Preparation:
- Protein Precipitation (if necessary)

- Filtration

HPLC Analysis:
- NH2 or C18 Column

- UV Detection (210 nm)

Data Analysis and Quantification

End: Carnosine Concentration

Click to download full resolution via product page
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Caption: General workflow for carnosine quantification by HPLC-UV.

1. Materials and Reagents:

Biological sample (e.g., tissue homogenate, supplement)

Acetonitrile (ACN), HPLC grade

Methanol, HPLC grade

Dipotassium phosphate

Phosphoric acid

Carnosine standard

HPLC system with a UV detector

2. Sample Preparation:

For tissue samples, homogenize in a suitable buffer and precipitate proteins with acetonitrile.

[12]

Centrifuge to remove precipitated proteins.

Filter the supernatant through a 0.45 µm filter before injection.

3. HPLC Analysis:

Column: Kromasil NH2 column (4.6 mm × 200 mm, 5 μm).[11]

Mobile Phase: Acetonitrile-methanol-40 mmol·L-1 dibasic potassium phosphate (44:56), with

pH adjusted to 6.3 with phosphoric acid.[11]

Flow Rate: 1.0 mL/min.[11]

Column Temperature: 35°C.[11]

Detection Wavelength: 210 nm.[11][12]
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4. Quantification:

Prepare a calibration curve with a series of carnosine standard solutions.

Determine the concentration of carnosine in the samples by comparing their peak areas to

the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional
Food Formulation - PMC [pmc.ncbi.nlm.nih.gov]

2. Carnosine: can understanding its actions on energy metabolism and protein homeostasis
inform its therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Development and validation of a sensitive LC-MS/MS assay for the quantification of
anserine in human plasma and urine and its application to pharmacokinetic study - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. journals.physiology.org [journals.physiology.org]

6. Comparative evaluation of different modalities for measuring in vivo carnosine levels -
PMC [pmc.ncbi.nlm.nih.gov]

7. Development of multiple reaction monitoring assay for quantification of carnosine in
human plasma - PMC [pmc.ncbi.nlm.nih.gov]

8. Quantitative analysis of carnosine, anserine, and homocarnosine in skeletal muscle of
aquatic species from east China sea - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The therapeutic potential of carnosine: Focus on cellular and molecular mechanisms -
PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-body
https://www.benchchem.com/product/b1668453?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8300828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8300828/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3602167/
https://www.researchgate.net/figure/Mechanisms-of-action-of-carnosine-on-the-signalling-pathways-indicated-in-bold-and-its_fig2_298798360
https://pubmed.ncbi.nlm.nih.gov/30302566/
https://pubmed.ncbi.nlm.nih.gov/30302566/
https://pubmed.ncbi.nlm.nih.gov/30302566/
https://journals.physiology.org/doi/full/10.1152/japplphysiol.00056.2021
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10971688/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9047520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9047520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7770485/
https://www.researchgate.net/post/How_to_detect_carnosine_by_GC-MS_If_not_what_is_best_method_and_protocol_for_detecting_carnosine_in_brain_plasma_and_blood_cells_by_LC-MS
https://pmc.ncbi.nlm.nih.gov/articles/PMC10333684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10333684/
https://www.researchgate.net/publication/290967348_Determination_of_L-carnosine_and_its_related_substances_by_HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Endogenous L-Carnosine Level in Diabetes Rat Cardiac Muscle - PMC
[pmc.ncbi.nlm.nih.gov]

13. air.unimi.it [air.unimi.it]

14. Simultaneous Detection of Carnosine and Anserine by UHPLC-MS/MS and Its
Application on Biomarker Analysis for Differentiation of Meat and Bone Meal - PMC
[pmc.ncbi.nlm.nih.gov]

15. Evaluation of supplementary carnosine accumulation and distribution: an initial analysis
of participants in the Nucleophilic Defense Against PM Toxicity (NEAT) clinical trial - PMC
[pmc.ncbi.nlm.nih.gov]

16. scispace.com [scispace.com]

17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Measuring Carnosine and its Metabolites in Biological
Fluids: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668453#measuring-carnosine-and-its-metabolites-
in-biological-fluids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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